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Compound Name: PF 05089771

Cat. No.: B609952 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
PF-05089771 is a potent and selective small-molecule inhibitor of the voltage-gated sodium

channel Nav1.7. Human genetic studies have validated Nav1.7 as a critical mediator of pain

perception, making it a promising target for the development of novel analgesics. This technical

guide provides a comprehensive overview of the chemical structure, physicochemical

properties, pharmacology, and clinical development of PF-05089771. Detailed experimental

protocols for its characterization and visualization of its mechanism of action are included to

support further research and development in the field of pain therapeutics.

Chemical Structure and Properties
PF-05089771 is an arylsulfonamide derivative with the following chemical identity:
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Property Value

IUPAC Name

4-[2-(3-amino-1H-pyrazol-4-yl)-4-

chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-

4-yl)benzenesulfonamide[1][2]

Molecular Formula C₁₈H₁₂Cl₂FN₅O₃S₂[2][3]

Molecular Weight 500.34 g/mol [2]

CAS Number 1235403-62-9[3]

SMILES String
C1=CC(=C(C=C1Cl)C2=C(NN=C2)N)OC3=CC(

=C(C=C3Cl)S(=O)(=O)NC4=CSC=N4)F[3]

Physicochemical Properties:

Property Value

Appearance Powder

Solubility Soluble in DMSO

Storage Store at -20°C

Pharmacology
Mechanism of Action
PF-05089771 is a state-dependent inhibitor of the Nav1.7 sodium channel, exhibiting

significantly higher potency for the inactivated state of the channel over the resting state.[1][4]

This state-dependent binding is a key feature of its mechanism, allowing for targeted inhibition

of neurons that are actively firing, such as those involved in pain signaling. The molecule

interacts with the voltage-sensor domain (VSD) of domain IV (DIV) of the Nav1.7 channel.[1][3]

[5] By binding to this site, PF-05089771 stabilizes the channel in a non-conducting

conformation, thereby preventing the propagation of action potentials in nociceptive neurons.[1]

[5]
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Figure 1: Mechanism of action of PF-05089771 on the Nav1.7 channel.

Potency and Selectivity
PF-05089771 demonstrates high potency for the human Nav1.7 channel, with a half-maximal

inhibitory concentration (IC₅₀) of approximately 11 nM for the inactivated state.[6] The

compound exhibits significant selectivity for Nav1.7 over other sodium channel subtypes.

Channel Subtype IC₅₀ (nM) Selectivity vs. hNav1.7

hNav1.7 11 -

mNav1.7 8 ~1.4x

rNav1.7 171 ~15.5x

hNav1.1 ~850 ~77x

hNav1.2 ~110 ~10x

hNav1.3 >10,000 >909x

hNav1.4 >10,000 >909x

hNav1.5 >10,000 >909x

hNav1.6 ~160 ~14.5x

hNav1.8 >10,000 >909x
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Data compiled from multiple sources.

Experimental Protocols
Electrophysiological Characterization (Whole-Cell Patch
Clamp)
The potency and state-dependence of PF-05089771 on Nav1.7 channels are typically

assessed using whole-cell patch-clamp electrophysiology on cells stably expressing the human

Nav1.7 channel (e.g., HEK293 cells).

Cell Preparation:

Cells are cultured under standard conditions.

Prior to recording, cells are dissociated into a single-cell suspension.

Recording Solutions:

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH

7.4 with NaOH.

Voltage Protocols:

Resting State Inhibition:

Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in

the resting state.

Apply a short depolarizing test pulse (e.g., to 0 mV for 20 ms) to elicit a sodium current.

Perfuse with PF-05089771 and repeat the test pulse to measure the degree of inhibition.

Inactivated State Inhibition:
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Hold the cell at a depolarized potential that induces half-maximal steady-state inactivation

(e.g., -75 mV, empirically determined for each cell).

Apply a test pulse (e.g., to 0 mV for 20 ms).

Perfuse with PF-05089771 and repeat the protocol to determine the IC₅₀ for the

inactivated state.
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Click to download full resolution via product page

Figure 2: Experimental workflow for electrophysiological characterization.

Pharmacokinetics
A clinical microdose study in healthy volunteers provided the following pharmacokinetic

parameters for PF-05089771:

Parameter Value Range

Plasma Clearance 45 - 392 mL/min/kg

Volume of Distribution 13 - 36 L/kg

Bioavailability 38 - 110 %

Data from a study involving four selective Nav1.7 inhibitors.[6][7]

Clinical Studies
PF-05089771 has been evaluated in several Phase II clinical trials for various pain indications.

Indication Study Design Key Findings

Painful Diabetic Peripheral

Neuropathy

Randomized, placebo- and

active-controlled

Did not show a statistically

significant improvement in pain

scores compared to placebo.

[3]

Postoperative Dental Pain
Randomized, placebo-

controlled

Showed a statistically

significant improvement in pain

relief compared to placebo, but

was less efficacious than

ibuprofen.

Inherited Erythromelalgia Small, open-label

Demonstrated a reduction in

heat-induced pain in some

patients.
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Conclusion
PF-05089771 is a well-characterized, potent, and selective inhibitor of the Nav1.7 sodium

channel. Its state-dependent mechanism of action and interaction with the domain IV voltage-

sensor domain represent a significant advancement in the design of selective sodium channel

blockers. While clinical trials in broad neuropathic pain populations have yielded disappointing

results, its efficacy in a genetically defined pain syndrome like inherited erythromelalgia

suggests that patient stratification and a deeper understanding of the underlying pain

pathophysiology are crucial for the successful development of Nav1.7-targeted therapies. The

detailed methodologies and data presented in this guide provide a valuable resource for

researchers continuing to explore the therapeutic potential of Nav1.7 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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